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Compound of Interest

Compound Name:
4-(4-Benzylpiperazin-1-

yl)phenylamine

Cat. No.: B112017 Get Quote

An In-depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS 16154-69-1):

Properties, Synthesis, and Applications in Drug Discovery

Introduction
4-(4-Benzylpiperazin-1-yl)phenylamine, registered under CAS number 16154-69-1, is a

bifunctional organic molecule that serves as a pivotal intermediate in the field of medicinal

chemistry. This compound uniquely combines the structural motifs of a benzylpiperazine and a

phenylamine (aniline) within a single scaffold. The benzylpiperazine moiety is a well-

established pharmacophore found in a multitude of centrally active agents, valued for its ability

to interact with various receptors and transporters.[1] Concurrently, the primary aromatic amine

of the aniline group provides a versatile chemical handle for further synthetic elaboration,

allowing for the construction of amides, ureas, sulfonamides, and other functional groups

common in pharmacologically active molecules.

The strategic importance of this compound lies in its utility as a building block for creating

extensive libraries of complex molecules aimed at diverse biological targets. Researchers in

drug discovery leverage this intermediate to synthesize novel candidates for indications

ranging from oncology to neuropharmacology.[2][3] This guide offers a comprehensive

technical overview of 4-(4-Benzylpiperazin-1-yl)phenylamine, detailing its physicochemical

properties, providing a robust synthetic protocol with mechanistic insights, outlining its
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analytical characterization, and exploring its documented applications in the development of

therapeutic agents.

Section 1: Physicochemical Properties and
Identification
The fundamental characteristics of 4-(4-Benzylpiperazin-1-yl)phenylamine are crucial for its

handling, reaction setup, and analytical identification. These properties are summarized below.

Table 1: Key Properties and Identifiers

Property Value Source(s)

Chemical Name
4-(4-Benzylpiperazin-1-
yl)phenylamine

[4][5]

Synonyms

4-(4-Benzylpiperazin-1-

yl)aniline, 1-(4-

Aminophenyl)-4-

benzylpiperazine

[6]

CAS Number 16154-69-1 [4][7]

Molecular Formula C₁₇H₂₁N₃ [4][7][8]

Molecular Weight 267.37 g/mol [4][6][7]

Appearance Purple solid [6]

Purity ≥95-97% (Typical) [4][6][8]

SMILES
NC1=CC=C(N2CCN(CC3=CC

=CC=C3)CC2)C=C1
[4]

XLogP3 2.7 [4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

| Rotatable Bond Count| 3 |[4] |
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Caption: Chemical Structure of 4-(4-Benzylpiperazin-1-yl)phenylamine.

Section 2: Synthesis and Purification
The synthesis of 4-(4-Benzylpiperazin-1-yl)phenylamine is readily achievable through a two-

step sequence starting from commercially available 1-benzylpiperazine and 1-fluoro-4-

nitrobenzene. This route is favored for its reliability, high yields, and operational simplicity. The

core logic involves a nucleophilic aromatic substitution (SNAr) reaction followed by a standard

reduction of a nitro group.

1-Benzylpiperazine

Step 1: SNAr Reaction
(K₂CO₃, DMF, 80-100 °C)

1-Fluoro-4-nitrobenzene

Intermediate:
1-Benzyl-4-(4-nitrophenyl)piperazine

Step 2: Nitro Reduction
(Pd/C, H₂ or NH₄HCO₂, MeOH)

Final Product:
4-(4-Benzylpiperazin-1-yl)phenylamine

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(4-Benzylpiperazin-1-yl)phenylamine.

Experimental Protocol
Step 2.1: Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine
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This step leverages the SNAr reaction, where the secondary amine of 1-benzylpiperazine acts

as a nucleophile, displacing the fluoride from the electron-deficient aromatic ring of 1-fluoro-4-

nitrobenzene. The nitro group is a strong electron-withdrawing group, which is essential for

activating the ring toward nucleophilic attack.

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 1-benzylpiperazine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and

anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a

concentration of approximately 0.5 M with respect to the 1-benzylpiperazine. DMF is the

solvent of choice as its polar, aprotic nature effectively solvates the ions and facilitates the

reaction.

Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Reaction progress should be

monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing

ice-water. The product will precipitate as a solid.

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF

and inorganic salts, and then with a small amount of cold ethanol or isopropanol.

Purification: The crude solid is often of sufficient purity for the next step. If necessary, it can

be recrystallized from ethanol to yield the intermediate as a yellow solid.

Step 2.2: Reduction to 4-(4-Benzylpiperazin-1-yl)phenylamine

The final step involves the reduction of the nitro group to a primary amine. Catalytic

hydrogenation is a clean and efficient method for this transformation.

Catalyst Setup: In a flask suitable for hydrogenation, dissolve the 1-benzyl-4-(4-

nitrophenyl)piperazine intermediate (1.0 eq.) in methanol (MeOH).

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst

loading) to the solution.
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Hydrogenation: The flask is purged with nitrogen, then placed under a hydrogen atmosphere

(using a balloon or a Parr hydrogenator at 50 psi). The reaction is stirred vigorously at room

temperature for 6-12 hours. Alternative: For labs not equipped for catalytic hydrogenation,

transfer hydrogenation using ammonium formate (NH₄HCO₂, 4-5 eq.) in refluxing methanol

with Pd/C is an effective alternative.

Monitoring: Monitor the reaction by TLC until the yellow color of the starting material fades

and TLC indicates complete conversion.

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to

remove the Pd/C catalyst. The Celite pad should be washed with additional methanol.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The resulting solid can be purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (using a

gradient of ethyl acetate in hexanes) to afford the final product, 4-(4-Benzylpiperazin-1-
yl)phenylamine.

Section 3: Analytical Characterization
Structural confirmation of the synthesized compound is paramount. The following data

represent the expected spectral characteristics based on its chemical structure and analysis of

similar compounds.[9][10]

Table 2: Predicted Analytical Data
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Technique Expected Characteristics

¹H NMR

δ ~7.40-7.25 (m, 5H, benzyl-ArH); δ ~6.85
(d, 2H, aniline-ArH ortho to piperazine); δ
~6.65 (d, 2H, aniline-ArH ortho to NH₂); δ
~3.60 (s, 2H, Ar-CH₂-N); δ ~3.50 (br s, 2H,
NH₂); δ ~3.15 (t, 4H, piperazine-H); δ ~2.60
(t, 4H, piperazine-H).

¹³C NMR

δ ~145.0 (C-N, aniline); δ ~141.0 (C-NH₂,

aniline); δ ~138.0 (C-ipso, benzyl); δ ~129.5,

128.5, 127.0 (benzyl-ArC); δ ~120.0, 116.0

(aniline-ArC); δ ~63.0 (Ar-CH₂-N); δ ~53.0

(piperazine-C); δ ~50.0 (piperazine-C).

FT-IR (cm⁻¹)

3450-3300 (N-H stretch, primary amine); 3100-

3000 (Aromatic C-H stretch); 2950-2800

(Aliphatic C-H stretch); 1620-1580 (Aromatic

C=C stretch); 1520 (N-H bend); 1250 (Aromatic

C-N stretch).

| Mass Spec (EI) | Expected [M]⁺ at m/z = 267. Key fragments: m/z = 176 ([M-C₇H₇]⁺, loss of

benzyl); m/z = 91 ([C₇H₇]⁺, tropylium ion). |

Section 4: Applications in Medicinal Chemistry &
Drug Discovery
The title compound is not typically an end-product but rather a strategic scaffold. The primary

amine serves as a key point for diversification, allowing chemists to append various

functionalities to explore structure-activity relationships (SAR).
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Synthetic Elaboration at Primary Amine

Therapeutic Candidates

4-(4-Benzylpiperazin-1-yl)phenylamine
(Core Scaffold)

Amide Formation
(R-COCl)

Sulfonamide Formation
(R-SO₂Cl)

Urea Formation
(R-NCO)

Reductive Amination
(R-CHO, NaBH(OAc)₃)

Anticancer Agents
(e.g., Kinase Inhibitors)

CNS Agents
(e.g., Dopamine/Sigma Ligands)

Analgesics
(e.g., Ion Channel Blockers)

Click to download full resolution via product page

Caption: Diversification of the core scaffold for drug discovery.

Case Study: Anticancer Agents
A notable application of a closely related scaffold is in the development of novel quinazoline-

based antitumor agents. In a 2016 study, researchers synthesized a series of compounds

where the 4-(4-benzylpiperazin-1-yl) moiety was linked via an ethoxy bridge to a 4-

anilinoquinazoline core.[2] One of the lead compounds from this series demonstrated potent

antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the nanomolar

range. It was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis,

highlighting the value of the benzylpiperazine fragment in designing effective anticancer drugs.

[2]

Case Study: CNS-Active Agents
The phenylpiperazine scaffold is a cornerstone in the development of drugs targeting the

central nervous system. Derivatives have been extensively studied as high-affinity ligands for

dopamine and serotonin receptors. For instance, modifying the aniline portion of scaffolds like

the title compound has led to potent and selective dopamine D₃ receptor ligands, which are of

interest for treating conditions like schizophrenia and substance abuse.[11][12] Furthermore,
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benzylpiperazine derivatives have been developed as potent antagonists for the σ₁ receptor, a

promising target for treating neuropathic pain.[3] The benzyl group often contributes to optimal

lipophilicity for blood-brain barrier penetration and can engage in hydrophobic or π-stacking

interactions within the receptor's binding pocket.

Section 5: Safety, Handling, and Storage
As a laboratory chemical, 4-(4-Benzylpiperazin-1-yl)phenylamine should be handled with

appropriate care. While a specific safety data sheet (SDS) is not universally available, data

from structurally similar aromatic amines and piperazines can guide safe handling practices.

[13][14]

Table 3: Recommended Safety and Handling Procedures

Category Recommendation

Hazard Class

Presumed toxic if swallowed, inhaled, or
in contact with skin. Potential skin and
eye irritant/sensitizer.

Personal Protective Equipment (PPE)

Chemical safety goggles, nitrile gloves, and a

lab coat are mandatory. Handle in a chemical

fume hood.[13][14]

Handling

Avoid generating dust. Prevent contact with

skin, eyes, and clothing. Wash hands thoroughly

after handling.[13]

Storage

Store in a tightly sealed container in a cool, dry,

and well-ventilated area away from incompatible

materials like strong oxidizing agents.[13]

Disposal

Dispose of waste in accordance with local,

regional, and national regulations for chemical

waste.

| Usage Note | This product is intended for research and development purposes only.[7] |
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Conclusion
4-(4-Benzylpiperazin-1-yl)phenylamine (CAS 16154-69-1) is a compound of significant

strategic value to the drug discovery community. Its straightforward synthesis and dual-

functionality make it an ideal starting point for the creation of diverse molecular libraries. By

providing a robust benzylpiperazine pharmacophore and a reactive aniline handle, it enables

the efficient exploration of structure-activity relationships across a wide range of therapeutic

targets. As demonstrated by its incorporation into novel anticancer and CNS-active agents, this

scaffold continues to be a relevant and powerful tool in the quest for new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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